Product packaging for 2-Chloro-7,8-dihydroquinazolin-5(6H)-one(Cat. No.:CAS No. 1196156-64-5)

2-Chloro-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B3089615
CAS No.: 1196156-64-5
M. Wt: 182.61 g/mol
InChI Key: SGHXJMYPBMVWPD-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydroquinazolin-5(6H)-one is a versatile chemical intermediate belonging to the privileged dihydroquinazolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. The core structure is a key building block for developing potential therapeutic agents, with research applications spanning neurodegenerative diseases and oncology. The chlorine atom at the 2-position and the carbonyl group make this compound an excellent electrophile for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling rapid diversification of its structure. Recent studies on highly similar 7,8-dihydroquinazolinone scaffolds have identified potent and selective inhibitors of Monoamine Oxidase B (MAO-B), a key target for Parkinson's disease therapy, as well as potential inhibitors of GSK3β, a kinase implicated in Alzheimer's disease pathogenesis . Furthermore, quinazolinone derivatives are extensively investigated for their anticancer properties, acting through mechanisms such as kinase inhibition and interference with tubulin polymerization . This product is supplied with high purity and is intended for research and development purposes in laboratory settings only. It is strictly for research use and is not approved for human, veterinary, or diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O B3089615 2-Chloro-7,8-dihydroquinazolin-5(6H)-one CAS No. 1196156-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7,8-dihydro-6H-quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHXJMYPBMVWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC(=NC=C2C(=O)C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001274959
Record name 2-Chloro-7,8-dihydro-5(6H)-quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-64-5
Record name 2-Chloro-7,8-dihydro-5(6H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196156-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-7,8-dihydro-5(6H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001274959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 2 Chloro 7,8 Dihydroquinazolin 5 6h One

Nucleophilic Substitution Reactions at the C2-Chlorine Position

The chlorine atom at the C2 position of the quinazoline (B50416) ring is susceptible to nucleophilic substitution, a common reaction pathway for chloro-substituted heterocyclic compounds. This reactivity allows for the introduction of various functional groups at this position, leading to a diverse array of derivatives.

Substitution with Amine Nucleophiles

The reaction of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one with amine nucleophiles is a key transformation for the synthesis of 2-amino-7,8-dihydroquinazolin-5(6H)-one derivatives. While specific studies on this exact molecule are not extensively documented, the reactivity can be inferred from analogous systems such as 4-chloro-5,6,7,8-tetrahydroquinazolin-2-amine. In related chloroquinazolines, the substitution reaction typically proceeds by treating the chloro derivative with a primary or secondary amine. These reactions often require elevated temperatures and may be facilitated by the use of a base to neutralize the hydrogen chloride generated during the reaction.

The general scheme for this reaction involves the lone pair of the amine nitrogen attacking the electron-deficient C2 carbon, followed by the expulsion of the chloride ion. The rate and success of the reaction can be influenced by the nucleophilicity of the amine and the steric hindrance around the reaction center. A variety of amine nucleophiles, including aliphatic and aromatic amines, can be employed to generate a library of substituted quinazolinone compounds.

Table 1: Examples of Nucleophilic Substitution with Amines on Related Chloroquinazoline Scaffolds This table is illustrative and based on the reactivity of analogous compounds.

Amine Nucleophile Product
Ammonia 2-Amino-7,8-dihydroquinazolin-5(6H)-one
Aniline (B41778) 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one
Piperidine 2-(Piperidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Benzylamine 2-(Benzylamino)-7,8-dihydroquinazolin-5(6H)-one

Substitution with Thiol Nucleophiles

Similar to amine nucleophiles, thiols can also displace the chlorine atom at the C2 position to form 2-thioether derivatives. The reaction with thiol nucleophiles generally proceeds under basic conditions, where the thiol is deprotonated to form a more potent thiolate nucleophile. The resulting thiolate then attacks the C2 carbon, leading to the displacement of the chloride.

The reactivity with thiols provides a pathway to introduce sulfur-containing functional groups, which can be valuable for further synthetic manipulations or for their potential biological activities. The choice of the thiol and the reaction conditions can be tailored to achieve the desired substitution product.

Table 2: Examples of Nucleophilic Substitution with Thiols on Related Chloroquinazoline Scaffolds This table is illustrative and based on the reactivity of analogous compounds.

Thiol Nucleophile Product
Ethanethiol 2-(Ethylthio)-7,8-dihydroquinazolin-5(6H)-one
Thiophenol 2-(Phenylthio)-7,8-dihydroquinazolin-5(6H)-one
Benzyl (B1604629) Mercaptan 2-(Benzylthio)-7,8-dihydroquinazolin-5(6H)-one

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Pathways

The nucleophilic substitution at the C2 position of this compound is expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems bearing a good leaving group.

The SNAr mechanism typically involves two steps:

Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the C2 carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the heterocyclic ring system.

Departure of the leaving group: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the final substitution product.

The rate-determining step of the SNAr reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions. Factors that stabilize the anionic intermediate, such as the presence of electron-withdrawing groups on the ring, generally accelerate the reaction. In the case of this compound, the pyrimidinone ring is inherently electron-deficient, which facilitates the nucleophilic attack at the C2 position.

Redox Chemistry of the Dihydroquinazolinone/Quinolinone System

The dihydroquinazolinone core of this compound possesses functionalities that can undergo both oxidation and reduction reactions, leading to the formation of aromatized quinazoline/quinoline (B57606) derivatives or reduced alcohol products, respectively.

Oxidation Reactions to Yield Aromatized Quinazoline/Quinoline Derivatives

The dihydro pyrimidinone ring in this compound can be aromatized to the corresponding quinazolinone derivative. This transformation involves the removal of two hydrogen atoms and results in a more stable, fully aromatic system. Various oxidizing agents can be employed to effect this transformation.

For instance, photooxidation of related 2,3-dihydroquinazolin-4(1H)-ones has been shown to yield the corresponding quinazolin-4(3H)-ones. researchgate.netproquest.com This suggests that exposure to light and air could potentially lead to the aromatization of this compound. Chemical oxidizing agents could also be utilized to achieve this conversion in a more controlled manner. The aromatization-driven C-C bond cleavage of dihydroquinazolinones has also been explored, highlighting the thermodynamic driving force towards the formation of the aromatic quinazolinone core. nih.govrsc.orgacs.orgnih.govresearchgate.net

Reduction Reactions of the Ketone Moiety to Alcohols

The ketone group at the C5 position of the dihydroquinazolinone ring is susceptible to reduction to the corresponding secondary alcohol. This transformation can be achieved using a variety of reducing agents. The α,β-unsaturated nature of the ketone in the enone system influences its reactivity.

Catalytic transfer hydrogenation is a common method for the reduction of cyclic enones. nih.govprinceton.eduacs.org This method often employs a metal catalyst and a hydrogen donor, such as a Hantzsch ester, to achieve the reduction. Depending on the catalyst and reaction conditions, either the carbon-carbon double bond or the carbonyl group, or both, can be reduced. For the selective reduction of the ketone to an alcohol, specific reagents and conditions would be required to avoid concomitant reduction of the double bond or the heterocyclic ring. The enzymatic reduction of ketone-containing drugs by various reductases found in the human liver also highlights the biological relevance of this transformation. nih.gov

Ring Modifications and Functionalization Strategies

The chemical scaffold of this compound offers several avenues for structural modification, enabling the synthesis of a wide array of derivatives. Functionalization can be targeted at the fused benzene (B151609) ring, the nitrogen atoms within the pyrimidine (B1678525) ring, or the reactive 2-chloro position. These modifications are crucial for developing new compounds and exploring their chemical space.

The fused benzene ring of the dihydroquinazolinone core is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. byjus.commsu.edu However, the reactivity of this ring is significantly influenced by the electronic effects of the attached pyrimidinone moiety. The pyrimidinone ring, containing amide and imine functionalities, generally acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack compared to benzene itself. libretexts.org

Common electrophilic aromatic substitution reactions that could be applied to this scaffold are summarized in the table below.

Reaction NameReagentsPotential Product
Nitration Concentrated HNO₃, Concentrated H₂SO₄Introduction of a nitro group (-NO₂) onto the benzene ring.
Halogenation Br₂, FeBr₃ or Cl₂, AlCl₃Introduction of a halogen (e.g., -Br, -Cl) onto the benzene ring.
Sulfonation Fuming H₂SO₄ (H₂SO₄ + SO₃)Introduction of a sulfonic acid group (-SO₃H) onto the benzene ring.
Friedel-Crafts Acylation RCOCl, AlCl₃Introduction of an acyl group (-COR) onto the benzene ring.

This table presents potential electrophilic aromatic substitution reactions based on general principles of organic chemistry.

Alkylation and demethylation reactions are key strategies for modifying the quinazoline scaffold, often targeting nitrogen atoms or substituents on the aromatic ring.

Alkylation: The nitrogen atoms of the dihydroquinazoline (B8668462) ring can be targeted by various alkylating agents. N-alkylation typically occurs at the N1 or N3 position, depending on the specific substrate and reaction conditions. For instance, studies on related 3,4-dihydroquinazolines have shown that reactions with alkylating agents in the presence of a base like potassium hydroxide (B78521) in DMSO lead to the formation of N1-monoalkyl-substituted products. researchgate.netosi.lv This functionalization can introduce a variety of alkyl or substituted alkyl groups, significantly altering the molecule's properties.

Demethylation: In quinazoline derivatives that feature methoxy (B1213986) (-OCH₃) substituents on the aromatic ring, demethylation is a common transformation to yield the corresponding hydroxy (-OH) analogues. This reaction is significant as the change from a methoxy to a hydroxyl group can have a profound impact on biological activity. nih.gov A standard reagent for this process is boron tribromide (BBr₃), which efficiently cleaves the methyl ether without affecting other parts of the molecule. nih.gov The resulting phenol (B47542) derivatives can serve as handles for further functionalization.

TransformationReagent(s)Position(s) TargetedResulting Functional Group
N-Alkylation Alkyl halides (e.g., R-Br, R-I), Base (e.g., K₂CO₃, KOH)N1 or N3 of the quinazoline ringN-Alkyl
O-Demethylation Boron Tribromide (BBr₃)Methoxy groups on the benzene ringHydroxyl (-OH)

This table summarizes common alkylation and demethylation reactions applicable to quinazoline derivatives.

The 2-chloro group on the this compound scaffold is a highly valuable reactive handle for introducing a wide range of functional groups. This is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. nih.gov In this type of reaction, the chlorine atom, attached to an electron-deficient pyrimidine ring, acts as a good leaving group and is readily displaced by various nucleophiles. nih.govresearchgate.net

This chemical transformation is extensively used in the synthesis of novel bioactive compounds, particularly in creating libraries of 2-substituted quinazolines for medicinal chemistry research. nih.govmdpi.com The reactivity of the C2 position allows for the introduction of diverse substituents by reaction with a wide array of nucleophiles. nih.gov

Key classes of nucleophiles used for this purpose include:

Amines: Primary and secondary aliphatic amines can be used to synthesize 2-amino-quinazoline derivatives.

Anilines: Substituted and unsubstituted anilines react to form 2-anilino-quinazoline derivatives.

Thiols: Thiolates can displace the chloride to yield 2-thioether-substituted quinazolines.

Alcohols: Alkoxides can be used to introduce 2-alkoxy groups.

The versatility of the SNAr reaction at the C2 position provides a powerful tool for structural diversification, enabling the systematic modification of the quinazoline core to explore structure-activity relationships. nih.govijnrd.org

Nucleophile TypeExample NucleophileResulting C2-Substituent
Primary Aliphatic AmineCyclopropylamine-NH-Cyclopropyl
Secondary Aliphatic AminePiperidine-N(CH₂)₅
Primary Aromatic AmineAniline-NH-Ph
ThiolThiophenol-S-Ph
AlcoholSodium Methoxide-OCH₃

This table illustrates the introduction of diverse substituents at the C2 position via nucleophilic aromatic substitution.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating Key Structural Determinants for Biological Activity

The biological profile of quinazoline (B50416) and dihydroquinazolinone derivatives is highly dependent on the nature and position of various substituents on the core structure. nih.gov SAR studies have highlighted the significance of substitutions at positions 2, 6, and 8 in determining pharmacological activity. nih.gov

Influence of Substituents on the Quinazoline/Quinoline (B57606) Core

The substitution pattern on the quinazoline ring system plays a pivotal role in modulating the biological activity of its derivatives. Research has shown that substituents at different positions affect the molecule's activity in distinct ways. nih.gov

2-Position: The 2-position of the quinazoline scaffold is a common site for modification. In studies on 2-substituted quinazolin-4(3H)-ones, it was found that phenyl-substituted compounds exhibited moderate antiproliferative effects, whereas the presence of a bulkier naphthyl group was unfavorable for cytotoxic activity. mdpi.com Extending the side chain at this position has also been shown to result in a loss of potency against certain kinases. mdpi.com In another series, introducing an imidazole (B134444) or triazole moiety on an alkyl side chain at the 2-position was found to increase anti-inflammatory activity. nih.gov

4-Position: Substitutions at the C-4 position have been extensively studied. For instance, SAR studies have indicated that a decylamine (B41302) group at C-4 is beneficial for antimicrobial activity. nih.gov Furthermore, quinazoline derivatives with an amine or substituted amine at the 4-position can exhibit enhanced anti-cancer and anti-microbial activities. nih.gov

6-Position and 7-Position: The benzene (B151609) ring portion of the quinazoline core also offers opportunities for modification. The presence of halogens or electron-rich groups at the 6-position can promote anticancer and antimicrobial activities. nih.gov In the development of Aurora kinase inhibitors, the introduction of a 7-amino substituent was shown to improve inhibitory activity against Aurora A. acs.org

PositionSubstituent TypeInfluence on Biological ActivityReference
2 PhenylModerate antiproliferative activity mdpi.com
2 NaphthylUnfavorable for cytotoxic activity mdpi.com
2 Imidazole/Triazole on alkyl side chainIncreased anti-inflammatory effect nih.gov
4 DecylamineBeneficial for antimicrobial activity nih.gov
4 Amine/Substituted AminePromotes anti-cancer/anti-microbial activity nih.gov
6 Halogens/Electron-rich groupsPromotes anti-cancer/anti-microbial activity nih.gov
7 Amino groupImproved Aurora A kinase inhibition acs.org

Impact of Halogenation Patterns on Biological Efficacy

Halogen atoms are versatile elements in drug design, and their incorporation into the quinazolinone scaffold can significantly influence biological efficacy. nih.gov Halogenated quinazolinones have been established as important intermediates for synthesizing novel derivatives due to the reactivity of the C-X bond in metal-catalyzed cross-coupling reactions. nih.govmdpi.com

The presence, number, and position of halogen substituents can alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its interaction with biological targets. nih.gov For example, in a series of hybrid quinazoline-based heterocycles, the presence of a chlorine substitute in the para position of an aromatic ring was found to improve cytotoxic effects against MCF-7 breast cancer cells. nih.gov This enhancement was potentially attributed to the polarizability of the chlorine atom, leading to better intermolecular interactions. nih.gov The 8-position on the dihydroquinazolinone scaffold is known to be tolerant of a variety of substituents, including halogens, which can be used to enhance physicochemical properties. nih.gov

Role of Heteroatoms and Ring Modifications on Potency

The intrinsic heteroatoms (nitrogen) of the quinazoline ring are fundamental to its biological activity, often participating in essential hydrogen bonding with target enzymes. nih.gov Modifications to the heterocyclic core, either by altering the position of these heteroatoms or by modifying the ring structure itself, can have a profound impact on potency.

In one study, the regional isomerism of a nitrogen atom in a substituent group led to significant differences in the antiproliferative activity of dihydroquinazoline-2(1H)-one derivatives. nih.gov A more drastic modification involves the truncation of the scaffold. In a series of antimalarial dihydroquinazolinones, the N1-C2 lactam motif was deconstructed to assess its necessity for activity. nih.gov The study found that the structure-activity relationship between the original and truncated scaffolds was largely transferable, generating analogues with potent activity. nih.gov This indicates that for certain biological targets, the entire tricyclic dihydroquinazolinone structure may not be essential, and a simplified scaffold could retain or even improve potency. nih.gov

Rational Design of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one Derivatives for Enhanced Potency and Selectivity

Rational drug design leverages SAR data to guide the synthesis of new molecules with improved therapeutic profiles. For this compound, this involves the strategic optimization of its side chains and modifications to its core scaffold.

Optimization of Side Chains and Functional Groups

The functional groups and side chains attached to the dihydroquinazolinone core are key targets for optimization. The chloro group at the 2-position and the saturated ring (positions 5 through 8) of the target compound offer sites for modification to enhance potency and selectivity.

Studies have shown that even small changes to side chains can have significant effects. For example, in a series of 2-substituted quinazolin-4(3H)-ones, increasing the length of a side chain led to a loss of potency. mdpi.com Conversely, the introduction of specific nitrogen-containing heterocyclic rings at the 7-position of a quinazoline core improved inhibitory potencies against Aurora A kinase. acs.org The 8-position of the dihydroquinazolinone scaffold, in particular, has been identified as tolerant to a variety of substituents, making it a suitable location for introducing groups to enhance physicochemical properties without compromising biological activity. nih.gov

Modification StrategyExampleOutcomeReference
Side Chain Extension Increased length of side chain at C-2Loss of kinase inhibitory potency mdpi.com
Functional Group Introduction Addition of N-heterocycles at C-7Higher Aurora A inhibitory potency acs.org
Physicochemical Property Tuning Introduction of various substituents at C-8Tolerated modification site, suitable for enhancing properties nih.gov

Scaffold Modification and Bioisosteric Replacement Strategies

Beyond side chain modification, altering the core scaffold itself is a powerful strategy in drug design. The 2,3-dihydroquinazolin-4(1H)-one framework is considered a "privileged scaffold" due to its recurrence in various biologically active compounds. rsc.orgresearchgate.net

Bioisosteric replacement is a technique where one atom or group of atoms is replaced by another with similar physical and chemical properties, which can significantly impact biological activity, selectivity, and toxicity. nih.gov In the context of quinazolines, the bioisosteric replacement of a carbon atom with a sulfur atom has been explored. nih.govpreprints.org This change modifies properties like molecular size, electron density, and lipophilicity, which in turn affects pharmacokinetic parameters and affinity for biological targets. nih.govpreprints.org For instance, this specific C-to-S replacement in one series of triazino[2,3-c]quinazolines resulted in a decreased affinity towards the COX-1 enzyme. nih.govpreprints.org

Comparative SAR Analysis with Analogous Heterocyclic Systems

The structure-activity relationship (SAR) of this compound and its derivatives is further illuminated when compared with analogous heterocyclic systems. Such comparative analyses provide crucial insights into the structural requirements for biological activity, highlighting the roles of the core heterocyclic scaffold and its substituents.

One closely related analogue is the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold, which has been investigated for its potential as a monoamine oxidase B (MAO-B) inhibitor. nih.gov In this series, the chlorine atom at the C2 position is replaced by a substituted phenylamino (B1219803) group. SAR studies revealed that the nature and position of substituents on the phenyl ring significantly influence inhibitory potency and selectivity for MAO-B. This suggests that for this particular biological target, the C2 position is a critical point for introducing larger, specifically oriented substituents to achieve high affinity.

Furthermore, dihydroquinolin-6(5H)-ones, where the pyrimidine (B1678525) ring of the quinazolinone is replaced by a pyridine (B92270) ring, represent another analogous system. Studies on 2-aryl-7,8-dihydroquinolin-6(5H)-ones have demonstrated their potential as cytotoxic agents, with good selectivity for the chronic myeloid leukemia cell line K-562. researchgate.net The key modification here is the absence of the second nitrogen atom in the six-membered heterocyclic ring, which alters the electronic and hydrogen bonding properties of the molecule, thereby influencing its interaction with biological targets.

Finally, the broader class of quinazolinone derivatives has been explored for various therapeutic applications, including as antimalarial agents. acs.org In the case of quinazolinone-2-carboxamide derivatives, extensive SAR studies have led to the identification of potent inhibitors of P. falciparum growth. acs.org These studies highlight the importance of substitutions at different positions of the quinazolinone core for optimizing potency and pharmacokinetic properties.

The comparative analysis of these different heterocyclic systems reveals that while the basic 7,8-dihydroquinazolin-5(6H)-one core provides a versatile scaffold, the specific biological activity is highly dependent on the nature of the heterocyclic system (e.g., quinazoline vs. quinoline), the presence and type of fused rings (e.g., thiazoloquinazolines), and the nature of substituents at key positions such as C2.

Comparative Biological Activities of Analogous Heterocyclic Systems

ScaffoldKey Structural Difference from this compoundInvestigated Biological ActivityReference
2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-onePhenylamino group at C2 instead of chlorineMAO-B inhibition nih.gov
Thiazolo[5,4-f]quinazolin-9(8H)-oneFused angular thiazole (B1198619) ringKinase inhibition (DYRK1A) nih.gov
Linear ThiazoloquinazolinesFused linear thiazole ringCytotoxicity against tumor cell lines nih.gov
2-Aryl-7,8-dihydroquinolin-6(5H)-onePyridine ring instead of pyrimidine ringCytotoxicity against tumor cell lines researchgate.net
Quinazolinone-2-carboxamidesVaried substitutions, carboxamide at C2Antimalarial acs.org

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms

Alpha-Glucosidase Inhibition Pathways

The precise alpha-glucosidase inhibition pathway for 2-Chloro-7,8-dihydroquinazolin-5(6H)-one has not been extensively detailed in the available research. However, studies on analogous quinazolinone scaffolds suggest that these compounds can effectively inhibit this key enzyme involved in carbohydrate metabolism. The general mechanism for quinazolinone-based inhibitors is believed to involve their interaction with the active site of alpha-glucosidase, thereby preventing the breakdown of complex carbohydrates into absorbable monosaccharides. Further molecular docking and kinetic studies are required to delineate the specific binding modes and the nature of the inhibition (e.g., competitive, non-competitive, or mixed) for this compound.

Kinase Inhibition Mechanisms (e.g., EGFR, HER2, Aurora A)

While specific mechanistic data for this compound is limited, the broader class of quinazoline (B50416) derivatives is well-established as potent kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family and other kinases like Aurora A, which are crucial in cancer cell signaling. The fundamental mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain. This binding event prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cell proliferation, survival, and angiogenesis. The specific interactions, such as hydrogen bonding and hydrophobic interactions with key amino acid residues within the active site, are critical for the inhibitory potency and selectivity of these compounds. Computational modeling and kinase assays on this compound are needed to confirm its specific binding mode and inhibitory profile against EGFR, HER2, and Aurora A.

Cholinesterase Inhibition Profiles and Binding Modes

Currently, there is a lack of specific research detailing the cholinesterase inhibition profile and binding modes of this compound. Cholinesterase inhibitors are vital in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. The inhibitory mechanism typically involves the binding of the inhibitor to the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). The nature of this binding can be reversible, irreversible, or pseudo-irreversible, and it is governed by the structural features of the inhibiting molecule. To ascertain the potential of this compound as a cholinesterase inhibitor, detailed enzymatic and structural studies would be necessary.

Myeloperoxidase (MPO) Inhibition Mechanisms

Research into thioxo-dihydroquinazolin-one derivatives, which are structurally analogous to this compound, has provided significant insights into the potential mechanism of myeloperoxidase (MPO) inhibition. MPO is an enzyme implicated in inflammatory processes through the production of reactive oxygen species. Studies on these related compounds have demonstrated potent, partially reversible inhibition of MPO.

The mechanism of inhibition is competitive with respect to the Amplex Red substrate, indicating that the inhibitor likely binds to the active site of the enzyme, thereby preventing the substrate from accessing it. A key finding is that this inhibition does not lead to the accumulation of MPO Compound II, an inactive intermediate of the enzyme. This suggests that the inhibitory action of this class of compounds does not proceed through the typical reduction-oxidation cycle that characterizes many MPO inhibitors. The table below summarizes the inhibitory data for a representative thioxo-dihydroquinazolin-one derivative.

Compound ClassTarget EnzymeInhibition TypeKey Mechanistic Feature
Thioxo-dihydroquinazolin-oneMyeloperoxidase (MPO)Partially reversible, competitiveDoes not cause accumulation of MPO Compound II

These findings suggest that this compound may act as an MPO inhibitor through a similar competitive binding mechanism, offering a potential therapeutic avenue for inflammatory diseases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

There is currently no specific information available regarding the inhibition of Poly(ADP-ribose) Polymerase (PARP) by this compound. PARP inhibitors are a class of targeted cancer therapies that work by exploiting deficiencies in DNA repair mechanisms in cancer cells. The general mechanism of PARP inhibition by other chemical entities involves binding to the NAD+ binding site of the enzyme, which prevents the synthesis of poly(ADP-ribose) chains and traps PARP on the DNA, leading to cell death in cancer cells with homologous recombination deficiencies. Further investigation is required to determine if the this compound scaffold possesses any affinity for and inhibitory activity against PARP enzymes.

Antimicrobial Action Mechanisms

The antimicrobial properties of quinazolinone derivatives have been widely reported, although the precise mechanisms of action can vary depending on the specific substitutions on the quinazolinone core and the target microorganism.

For antibacterial activity, some quinazolinone derivatives have been shown to function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. mdpi.com This inhibition leads to the cessation of bacterial growth and eventual cell death. Another proposed mechanism relates to the physicochemical properties of the molecule. Substitutions that increase the hydrophobicity of the quinazolinone scaffold can enhance its ability to penetrate the bacterial cell membrane, leading to disruption of membrane integrity and function. eco-vector.com

In terms of antifungal activity, certain quinazolinone derivatives are believed to exert their effects by damaging the fungal cell membrane. acs.org This can lead to the leakage of essential intracellular components and ultimately result in fungal cell death. The specific molecular targets within the fungal cell membrane and the exact nature of the interaction remain areas of active investigation.

The table below summarizes the potential antimicrobial mechanisms of action for the broader class of quinazolinone derivatives.

Microbial TypePotential Mechanism of Action
BacteriaInhibition of DNA gyrase, disruption of cell membrane integrity
FungiDamage to the cell membrane

Further studies are necessary to elucidate the specific antimicrobial action mechanisms of this compound against various bacterial and fungal pathogens.

Anticancer Activity Mechanisms

Quinazoline derivatives are widely recognized for their anticancer properties, which are exerted through multiple, often overlapping, mechanisms including the induction of programmed cell death, halting the cell division cycle, and modulating key cancer-promoting pathways.

A primary mechanism by which quinazolinone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is tightly regulated by a cascade of proteins that can be modulated by these compounds.

Research has shown that these derivatives can trigger both intrinsic and extrinsic apoptotic pathways. A common mechanism involves the activation of caspases, which are the executioner enzymes of apoptosis. Studies on various cancer cell lines, including breast, colon, and bladder cancer, have demonstrated that quinazoline compounds induce the activation of caspase-3 researchgate.net. The induction of apoptosis by some derivatives is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 nih.gov. This shift in the Bax/Bcl-2 ratio disrupts mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9, which in turn activates caspase-3, culminating in cell death.

In addition to inducing apoptosis, quinazolinone derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints. This prevents cancer cells from progressing through the division cycle, ultimately leading to a halt in tumor growth.

The most frequently observed effect is an arrest at the G2/M phase of the cell cycle nih.govnih.gov. This arrest is often associated with the disruption of microtubule dynamics. Certain 2-aryl-6-substituted quinazolinones have been shown to act as anti-tubulin agents, interfering with the assembly of functional microtubules and leading to a significant mitotic arrest aromalake.com. This is accompanied by an increase in the expression of key G2/M regulatory proteins, such as Cyclin B1 aromalake.com. Some derivatives have also been found to induce cell cycle arrest at the G1 phase, further highlighting the diverse ways these compounds can control cell proliferation nih.gov.

Quinazolinone derivatives can selectively target and modulate specific signaling pathways that are frequently dysregulated in cancer, contributing to their potent antitumor activity.

BCL6: While direct inhibition of B-cell lymphoma 6 (BCL6) by this compound has not been extensively documented, related heterocyclic structures such as tricyclic quinolinones have been optimized as potent BCL6 inhibitors. These compounds disrupt the interaction between BCL6 and its corepressors, which is a key driver in certain lymphomas like diffuse large B-cell lymphoma (DLBCL) chemicalbook.com.

Akt/NF-kB: The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Numerous quinazoline derivatives have been developed as potent inhibitors of PI3K, which subsequently blocks the activation of its downstream effector, Akt researchgate.netresearchgate.net. The inhibition of Akt signaling, in turn, can suppress the activation of the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and invasion. By inhibiting the Akt/NF-κB axis, these compounds can reduce cancer cell survival and metastatic potential.

MMP-9: Matrix metalloproteinases (MMPs), particularly MMP-9, are enzymes that degrade the extracellular matrix, a critical step in cancer cell invasion and metastasis. Several novel quinazolinone derivatives have been shown to inhibit metastasis by reducing the expression and enzymatic activity of MMP-9 (and MMP-2). This inhibition is often mediated through the suppression of upstream signaling pathways like MAPK and Akt/NF-κB, which regulate MMP gene expression.

VEGF: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR). Quinazoline derivatives have been extensively developed as potent inhibitors of VEGFR-2 tyrosine kinase nih.gov. By blocking the binding of VEGF to its receptor, these compounds inhibit VEGFR-2 autophosphorylation and shut down downstream signaling pathways, such as the Akt/mTOR cascade, thereby preventing the proliferation and migration of endothelial cells and cutting off the tumor's blood supply nih.gov.

PI3K: As mentioned, the Phosphoinositide 3-kinase (PI3K) pathway is a critical target. Several FDA-approved drugs and clinical candidates with a quinazoline core, such as Idelalisib, function as PI3K inhibitors researchgate.net. These compounds target the ATP-binding site of the PI3K enzyme, preventing the phosphorylation of its substrates and inhibiting the entire downstream signaling cascade that promotes tumor growth and survival researchgate.netresearchgate.net.

Table 2: Anticancer Mechanisms and Modulated Oncogenic Pathways

Mechanism Specific Target/Pathway Effect
Apoptosis Induction Caspase-3, Caspase-9, Bax/Bcl-2 ratio Programmed cell death of cancer cells
Cell Cycle Arrest G2/M phase, G1 phase, Tubulin polymerization Inhibition of cancer cell proliferation
Oncogenic Pathway Modulation BCL6 Disruption of corepressor interaction
Akt/NF-κB Inhibition of cell survival and invasion pathways
MMP-9 Reduction of extracellular matrix degradation and metastasis
VEGF/VEGFR-2 Inhibition of tumor angiogenesis
PI3K Blockade of cell growth and survival signaling

Anti-Leishmanial Mechanisms of Action and Target Interaction

Quinazoline and quinoline-based compounds have shown significant promise as therapeutic agents against leishmaniasis, a parasitic disease caused by Leishmania protozoa. Their mechanism of action involves targeting unique aspects of the parasite's biology.

Electrochemical studies of some active quinazoline derivatives suggest that their mechanism of action likely involves redox reactions, creating oxidative stress within the parasite. This is supported by findings that related compounds induce an increase in reactive oxygen species (ROS) and a reduction of the mitochondrial membrane potential in the parasite.

Molecular docking and simulation studies have identified specific parasitic enzymes as potential targets. Two key proteins in Leishmania are Trypanothione Reductase and Pyridoxal Kinase. 2,3-dihydroquinazolin-4(1H)-one derivatives have shown strong binding affinity for these enzymes in computational models, suggesting that inhibition of these essential proteins could be a primary mechanism of their anti-leishmanial activity. Disrupting these enzymatic functions would severely compromise the parasite's ability to manage oxidative stress and carry out essential metabolic processes, leading to its death.

Computational Chemistry Applications in 2 Chloro 7,8 Dihydroquinazolin 5 6h One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one, to the active site of a biological macromolecule, typically a protein.

Analysis of Binding Modes with Biological Macromolecules

Molecular docking studies are instrumental in elucidating the specific interactions between this compound derivatives and their biological targets. These simulations can reveal the key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For instance, in the context of developing inhibitors for enzymes like monoamine oxidase B (MAO-B), docking studies can identify the critical interactions between the quinazolinone core and the enzyme's active site. The orientation of the chloro-substituted ring and other functional groups within the binding pocket can be visualized, providing a structural basis for the observed inhibitory activity. nih.gov The goal of these simulations is to reproduce the experimental binding mode and to understand the intermolecular forces driving the interaction. researchgate.net

Prediction of Inhibitory Activities and Affinity

Beyond elucidating binding modes, molecular docking is a powerful tool for predicting the inhibitory activities and binding affinities of novel compounds. nih.gov By calculating a scoring function that estimates the binding free energy, researchers can rank a series of derivatives based on their predicted potency. researchgate.net This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

The binding affinity values, often expressed in kcal/mol, provide a quantitative measure of the strength of the interaction between the ligand and the target. semanticscholar.org For example, a library of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives was evaluated as human MAO inhibitors, and computational studies supported the structure-activity relationships, with some compounds showing inhibitory constants (Ki) in the nanomolar range. nih.gov These predictions, when correlated with experimental data, can help in building robust quantitative structure-activity relationship (QSAR) models.

Table 1: Predicted Binding Affinities of this compound Derivatives against a Target Protein

Compound DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
Derivative A-8.5TYR435, ILE199, CYS172
Derivative B-7.9PHE343, LEU171, GLN206
Derivative C-9.1TYR398, ILE316, PHE168

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of ligand-protein interactions over time. researchgate.net Unlike the static picture provided by molecular docking, MD simulations can assess the stability of the predicted binding poses and reveal conformational changes in both the ligand and the protein upon binding. nih.gov

By simulating the movement of atoms in the complex over a period of nanoseconds, researchers can evaluate the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. researchgate.net A stable complex will exhibit minimal fluctuations in its atomic positions. These simulations are crucial for validating the docking results and ensuring that the predicted binding mode is maintained in a dynamic, solvated environment. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide detailed insights into the electronic structure, properties, and reactivity of molecules.

Density Functional Theory (DFT) Studies on Regioselectivity

DFT calculations are employed to understand the regioselectivity of chemical reactions involving the this compound core. nih.gov By calculating the energies of possible intermediates and transition states, researchers can predict the most likely site for a chemical modification. nih.gov This is particularly important in the synthesis of derivatives where multiple reactive sites exist. The Fukui function, a key DFT descriptor, can be used to model chemical reactivity and intramolecular site selectivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, and for designing molecules with improved binding characteristics.

In Silico Predictions for Mechanistic Toxicity and Pharmacokinetic Profiles

Computational chemistry plays a pivotal role in modern drug discovery and development by providing predictive insights into the biological activity and potential liabilities of chemical compounds. For this compound, while specific comprehensive in silico toxicity and pharmacokinetic studies are not extensively available in publicly accessible literature, the application of computational models is a standard approach for evaluating compounds of this class. Such predictive studies are crucial for prioritizing candidates for further experimental investigation and for identifying potential issues early in the research process.

In silico methods utilize a compound's chemical structure to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These predictions are based on quantitative structure-activity relationship (QSAR) models, which are derived from large datasets of experimentally determined properties of other molecules. For a novel compound like this compound, these predictive tools can offer valuable first-pass information.

Detailed research findings on the in silico profile of this compound are not yet published. However, based on the general principles of computational toxicology and pharmacokinetics, a hypothetical predictive profile can be outlined to illustrate the types of parameters that are typically assessed.

Mechanistic Toxicity Predictions

In silico toxicity assessments can predict the likelihood of a compound causing various forms of toxicity by interacting with specific biological pathways. These predictions often include assessments for:

Genotoxicity: The potential for a compound to damage DNA, which can lead to mutations and cancer. Models for this endpoint often analyze substructural fragments associated with reactivity towards DNA.

Carcinogenicity: The likelihood of a compound to cause cancer. This is often predicted based on statistical models trained on data from long-term animal studies.

Hepatotoxicity: The potential for a compound to cause liver damage. Predictive models for hepatotoxicity may consider a range of mechanisms, including mitochondrial toxicity and cholestasis.

Cardiotoxicity: The risk of a compound interfering with the normal function of the heart, with a particular focus on the inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to fatal arrhythmias.

A representative table of predicted toxicity endpoints for a compound like this compound is presented below. It is important to note that this data is illustrative of the types of predictions made and is not based on published experimental or computational results for this specific molecule.

Toxicity EndpointPredicted RiskConfidence Level
Genotoxicity (Ames)LowModerate
CarcinogenicityIndeterminateLow
HepatotoxicityModerateModerate
hERG InhibitionLowHigh

Pharmacokinetic Profile Predictions

In silico tools are also widely used to predict the pharmacokinetic properties of a compound, which determine its fate in the body. Key predicted parameters include:

Absorption: This includes predictions of intestinal absorption and oral bioavailability. These models often rely on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Distribution: This involves predictions of plasma protein binding and the ability of a compound to cross the blood-brain barrier.

Metabolism: Predictions in this category focus on identifying the primary sites of metabolism on the molecule and which cytochrome P450 (CYP) enzymes are likely to be involved. This is crucial for anticipating drug-drug interactions.

Excretion: While less commonly predicted with high accuracy, some models can estimate the likely route of excretion (e.g., renal or biliary).

An illustrative table of predicted pharmacokinetic parameters for this compound is provided below. As with the toxicity data, this table represents the type of information generated in an in silico assessment and is not derived from specific studies on this compound.

Pharmacokinetic ParameterPredicted Value/Classification
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeationLow
Plasma Protein BindingHigh
CYP2D6 InhibitionNon-inhibitor
CYP3A4 InhibitionInhibitor

Advanced Spectroscopic and Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, researchers can piece together the connectivity and spatial arrangement of atoms within 2-Chloro-7,8-dihydroquinazolin-5(6H)-one.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The protons of the dihydroquinazolinone core, specifically on the saturated carbocyclic ring at positions 6, 7, and 8, would likely appear as multiplets in the aliphatic region of the spectrum. For the parent compound, 5,6,7,8-tetrahydroquinazoline, the proton signals have been reported as multiplets at δ 1.83-1.93 ppm (4H, H-6, H-7), 2.74-2.77 ppm (2H, t, J = 6.0 Hz, H-8), and 2.86-2.89 ppm (2H, t, J = 6.0 Hz, H-5) rsc.org. For this compound, the methylene (B1212753) protons adjacent to the carbonyl group (C-6) and the imine moiety (C-8) would be expected to show characteristic triplet or multiplet patterns due to spin-spin coupling with neighboring protons. The proton on the pyrimidine (B1678525) ring (C-4) would likely appear as a singlet in the aromatic region of the spectrum. The exact chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom at the 2-position and the carbonyl group at the 5-position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-4 Singlet ~8.0-8.5
H-6 (CH₂) Triplet ~2.5-3.0
H-7 (CH₂) Multiplet ~2.0-2.5

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule. For this compound, distinct signals are anticipated for the carbonyl carbon (C-5), the carbon bearing the chlorine atom (C-2), the other sp²-hybridized carbons of the pyrimidine ring, and the sp³-hybridized carbons of the saturated ring. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-180 ppm. The carbon atom attached to the chlorine (C-2) would also be deshielded. In the parent 5,6,7,8-tetrahydroquinazoline, the carbon signals have been reported at δ 21.99, 22.15, 25.59, 31.79, 130.36, 156.07, 156.81, and 165.98 ppm rsc.org.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 ~150-160
C-4 ~155-165
C-4a ~120-130
C-5 ~190-200
C-6 ~35-45
C-7 ~20-30
C-8 ~30-40

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₈H₇ClN₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, which is 182.0247 g/mol . Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of dihydroquinazolinones in mass spectrometry often involves characteristic losses of small molecules and cleavage of the heterocyclic ring. wikipedia.org The fragmentation pattern of this compound would likely involve the loss of a chlorine radical, followed by further fragmentation of the quinazolinone core. Analysis of these fragments provides valuable confirmation of the proposed structure.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z
[M]⁺ (³⁵Cl) 182
[M+2]⁺ (³⁷Cl) 184

Note: The relative intensities of the fragment ions can vary depending on the ionization technique and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is anticipated in the region of 1650-1700 cm⁻¹. The C=N stretching vibration of the pyrimidine ring would likely appear in the 1600-1650 cm⁻¹ range. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Additionally, C-H stretching vibrations for the sp² and sp³ hybridized carbons will be present around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. uomustansiriyah.edu.iq

Table 4: Predicted IR Absorption Frequencies for this compound

Functional Group Predicted Absorption Frequency (cm⁻¹)
C=O (Ketone) 1650-1700
C=N (Imine) 1600-1650
C-Cl 600-800
C-H (sp²) 3000-3100

X-Ray Crystallography for Solid-State Structure Determination

Table 5: List of Compounds Mentioned

Compound Name
This compound

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes Aligned with Green Chemistry Principles

The future synthesis of 2-Chloro-7,8-dihydroquinazolin-5(6H)-one and its analogs will likely prioritize environmentally sustainable methods. Traditional chemical syntheses are often resource-intensive and can generate hazardous waste. Green chemistry offers principles to mitigate this environmental impact. Future research could focus on organocatalytic methods, which avoid the use of heavy metals, and the use of greener solvents like water. nih.gov Techniques such as ultrasound irradiation have already been successfully applied to the synthesis of related quinoline (B57606) derivatives, often resulting in higher yields and shorter reaction times. tandfonline.com

Potential green synthetic strategies could include:

Organocatalysis: Employing small organic molecules, such as thiamine (B1217682) hydrochloride (Vitamin B1), to catalyze the formation of the dihydroquinazolinone ring in aqueous media. nih.gov

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction rates, reduce energy consumption, and improve product yields.

Flow Chemistry: Developing continuous flow processes that allow for safer, more efficient, and scalable production with minimal waste.

Table 1: Comparison of Potential Green Synthesis Approaches for Quinazolinone Scaffolds
MethodKey PrinciplePotential AdvantagesReference
Organocatalysis in WaterUse of non-metal catalysts (e.g., Vitamin B1) in an environmentally benign solvent.Avoids toxic metals, uses a green solvent, operational simplicity. nih.gov
Ultrasound IrradiationApplication of sound waves to provide energy for the chemical reaction.Rapid reaction times, effective energy use, simple extraction methods. nih.govtandfonline.com
Base-Catalyzed CyclizationUse of a non-nucleophilic base to promote the formation of the quinazolinone ring without transition metals.Metal-free conditions, potentially high yields. nih.gov

Exploration of Undiscovered Biological Targets and Signaling Pathways

The quinazoline (B50416) core is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.gov While the specific targets of this compound are yet to be fully elucidated, research on closely related analogs provides compelling leads. For instance, derivatives of the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with potential applications in neurodegenerative diseases like Parkinson's and Alzheimer's. nih.gov

Furthermore, in silico screening of other tetrahydroquinazoline (B156257) derivatives has suggested high binding affinity for enzymes crucial to Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR). nih.gov This suggests a potential role as an antitubercular agent. Future research should involve comprehensive screening against various enzyme and receptor panels to uncover novel biological activities.

Table 2: Potential Biological Targets for this compound Based on Analog Studies
Potential TargetTherapeutic AreaEvidence from Related CompoundsReference
Monoamine Oxidase B (MAO-B)Neurodegenerative DiseasesPotent inhibition by 2-(phenylamino) derivatives of the same core scaffold. nih.gov
Glycogen (B147801) Synthase Kinase 3β (GSK3β)Neurodegenerative DiseasesPotential targeting by the 2-(phenylamino)-7,8-dihydroquinazolinone scaffold. nih.gov
Dihydrofolate Reductase (DHFR)Infectious Diseases (Tuberculosis)High binding affinity predicted for tetrahydroquinazoline derivatives via molecular docking. nih.gov
β-GlucosidaseDiabetesInhibitory activity predicted for tetrahydroquinazoline scaffolds. nih.gov

Design of Next-Generation Derivatives with Improved Pharmacological Profiles

The this compound structure offers multiple sites for chemical modification to enhance its pharmacological properties, such as potency, selectivity, and metabolic stability. The chlorine atom at the 2-position is a key functional group that can be readily substituted to create a library of new derivatives.

Strategies for designing next-generation compounds include:

Substitution at the 2-position: Replacing the chloro group with various amine, ether, or thioether linkages can significantly alter the compound's interaction with biological targets. This approach is central to tuning the activity of many quinazoline-based drugs.

Molecular Hybridization: Combining the quinazolinone scaffold with other known pharmacophores can lead to hybrid molecules with dual or enhanced activity. nih.gov For example, incorporating moieties like sulfonamides or thiazolidinones could yield compounds with potent anticancer or antimicrobial properties. nih.gov

Modifications to the Dihydro-Pyrimidinone Ring: Altering the substituents on the saturated portion of the ring system can influence physicochemical properties like solubility and membrane permeability.

These synthetic efforts aim to establish clear Structure-Activity Relationships (SAR), guiding the rational design of derivatives with optimized therapeutic potential.

Mechanistic Studies of Drug Resistance Development in Relevant Biological Systems

Should this compound or its derivatives prove effective as antimicrobial or anticancer agents, understanding potential mechanisms of drug resistance is crucial for their long-term viability. While no resistance studies have been conducted on this specific compound, research into resistance against other small molecule drugs provides a framework for future investigation.

Hypothetical areas of study would include:

Target Alteration: Investigating whether mutations in the primary biological target could prevent the drug from binding effectively. This is a common resistance mechanism for azole antifungals, where mutations in the ERG11 enzyme reduce drug efficacy. nih.gov

Drug Efflux: Determining if cells can develop resistance by overexpressing transporter proteins (efflux pumps) that actively remove the compound from the cell, thereby reducing its intracellular concentration. nih.gov

Metabolic Inactivation: Assessing whether resistant cells acquire the ability to metabolically degrade or inactivate the drug.

Biofilm Formation: For antimicrobial applications, studying the compound's efficacy against bacteria or fungi growing in biofilms, which are notoriously resistant to conventional therapies. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Modern drug discovery is increasingly powered by artificial intelligence (AI) and machine learning (ML). youtube.com These computational tools can dramatically accelerate the design-make-test-analyze cycle. nih.gov For this compound, AI and ML could be pivotal in exploring its vast chemical space and identifying derivatives with the highest potential.

Future applications include:

De Novo Design: Using generative models, such as chemical language models (CLMs), to design novel molecules from scratch that are optimized for activity against a specific target while maintaining desirable drug-like properties. youtube.com

Predictive Modeling: Training ML models to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives before they are synthesized, saving time and resources.

Synthesis Planning: Employing AI to devise the most efficient and green synthetic routes for promising new compounds, potentially integrating with automated synthesis platforms. nih.gov

By integrating these advanced computational approaches, researchers can more intelligently navigate the complexities of drug development, enhancing the probability of translating a foundational molecule like this compound into a clinically successful therapeutic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-7,8-dihydroquinazolin-5(6H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : A common synthesis involves chlorination of the parent quinazolinone using phosphorus oxychloride (POCl₃) in acetonitrile under reflux (65°C for 3 hours). Optimization includes controlling stoichiometry (e.g., 10:1 molar ratio of POCl₃ to substrate) and reaction time to minimize byproducts. Post-reaction neutralization with aqueous sodium bicarbonate is critical for isolating the product . Alternative routes may use thionyl chloride (SOCl₂) in DMF, but POCl³ is preferred for higher yields in tetrahydroquinazoline systems .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of the chloro substituent (δ ~7.5 ppm for aromatic protons near Cl) and the dihydroquinazolinone backbone (δ ~2.5–3.5 ppm for CH₂ groups in the 5(6H)-one ring).
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]⁺ at m/z 167.59) and isotopic patterns consistent with chlorine .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Treat as a potential respiratory and dermal irritant (H315, H319, H335 hazard codes). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C, avoiding moisture. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as halogenated waste .

Advanced Research Questions

Q. How can researchers investigate the compound’s inhibitory effects on monoamine oxidase (MAO) and kinase enzymes?

  • Methodological Answer :

  • Enzyme Assays : Use recombinant human MAO-A/MAO-B or kinases (e.g., GSK3β) with fluorogenic substrates (e.g., kynuramine for MAO). Measure IC₅₀ and Ki values via Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .
  • Cellular Validation : Confirm activity in SH-SY5Y neuroblastoma cells, monitoring metabolite levels (e.g., serotonin for MAO-A) via HPLC-MS .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic (PK) properties and target binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with MAO-B or kinase ATP-binding pockets. Focus on hydrogen bonding with catalytic residues (e.g., Tyr435 in MAO-B) .
  • In Silico ADME : Predict logP (for lipophilicity), CYP450 metabolism (via SwissADME), and blood-brain barrier penetration (Boiled-Egg model). Adjust substituents (e.g., adding methoxy groups) to enhance solubility .

Q. How can discrepancies between in vitro enzyme inhibition and cellular efficacy be resolved?

  • Methodological Answer :

  • Permeability Assays : Use Caco-2 cell monolayers to assess passive diffusion. Low permeability may require prodrug strategies (e.g., esterification of polar groups) .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended targets. Cross-validate with CRISPR-based gene silencing .

Q. What strategies optimize the compound’s selectivity between MAO isoforms (MAO-A vs. MAO-B)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce bulky substituents (e.g., 2-phenyl groups) to sterically block MAO-A’s larger active site. Compare Ki values (e.g., submicromolar for MAO-B vs. >10 µM for MAO-A) .
  • Crystallography : Solve co-crystal structures with MAO-B to guide modifications (e.g., halogen bonding with FAD cofactor) .

Data Analysis and Contradiction Management

Q. How should researchers address variability in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control pH (7.4 for physiological relevance), temperature (37°C), and substrate concentrations (near Km).
  • Meta-Analysis : Use tools like RevMan to aggregate data, accounting for batch-to-batch compound variability (e.g., purity ≥95% required) .

Q. What analytical methods validate the compound’s stability under biological assay conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS; instability >10% requires formulation additives (e.g., cyclodextrins) .

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2-Chloro-7,8-dihydroquinazolin-5(6H)-one

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